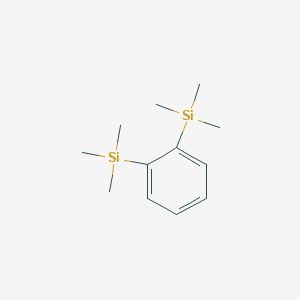

1,2-Bis(trimethylsilyl)benzene

Übersicht

Beschreibung

1,2-Bis(trimethylsilyl)benzene is an organosilicon compound with the molecular formula C12H22Si2. It is a derivative of benzene where two hydrogen atoms in the ortho positions are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly as a precursor for benzyne intermediates and in the preparation of luminescent materials .

Vorbereitungsmethoden

1,2-Bis(trimethylsilyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with chlorotrimethylsilane in the presence of magnesium turnings and a catalytic amount of iodine in hexamethylphosphoramide (HMPA). The reaction mixture is heated to 100°C for two days, resulting in the formation of this compound .

Another method utilizes Rieke-magnesium or magnesium turnings in the presence of 1,2-dibromoethane as an entrainer. This method offers milder reaction conditions and avoids the use of carcinogenic solvents .

Analyse Chemischer Reaktionen

1,2-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups.

Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2-Bis(trimethylsilyl)benzene

The synthesis of BTMSB has been achieved through various methods, notably using 1,2-dichlorobenzene and trimethylsilyl chloride (Me3SiCl) in the presence of hybrid metal catalysts like magnesium and copper chloride. This method is advantageous as it avoids toxic solvents such as hexamethylphosphoramide (HMPA) while providing high yields under mild conditions .

Synthesis Method Overview

| Method | Catalyst | Solvent | Yield | Remarks |

|---|---|---|---|---|

| Hybrid Metal Reduction | Mg/CuCl | 1,3-Dimethyl-2-imidazolidinone (DMI) | High | Safe and practical; avoids HMPA |

Generation of Benzyne

One of the notable applications of BTMSB is its role as a precursor for generating benzyne, a highly reactive intermediate used in various organic reactions. The transformation involves the elimination of trimethylsilyl groups to yield benzyne, which can then react with other nucleophiles such as furan to form complex organic molecules .

Synthesis of Substituted Derivatives

BTMSB serves as a versatile building block for synthesizing various substituted derivatives. These derivatives have applications in pharmaceuticals and agrochemicals due to their enhanced biological activity compared to their parent compounds .

Polymer Chemistry

In polymer chemistry, BTMSB is utilized in the synthesis of poly(trimethylsilyl)benzenes, which exhibit unique properties such as thermal stability and hydrophobicity. These polymers are valuable in coatings, adhesives, and sealants due to their resistance to moisture and chemicals .

Surface Modification

BTMSB can be employed for surface modification of materials to enhance their hydrophobic properties. This application is particularly relevant in the development of self-cleaning surfaces and anti-fogging coatings .

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of BTMSB showed promising results in inhibiting specific cancer cell lines. The modifications introduced through BTMSB allowed for better solubility and bioavailability compared to traditional compounds .

Case Study 2: Environmental Applications

Research indicated that BTMSB could be used as an effective green inhibitor in corrosion processes due to its ability to form protective films on metal surfaces . This application highlights its potential in sustainable materials development.

Wirkmechanismus

The mechanism of action of 1,2-Bis(trimethylsilyl)benzene involves its ability to act as a precursor for reactive intermediates, such as benzynes. These intermediates can undergo various reactions, including cycloadditions and insertions, leading to the formation of complex organic structures. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(trimethylsilyl)benzene can be compared with other similar compounds, such as:

1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups in the para positions and is used as a precursor for silicon carbide coatings.

1,2-Bis(trimethylsiloxy)benzene: This compound has trimethylsiloxy groups instead of trimethylsilyl groups and is used in different synthetic applications.

The uniqueness of this compound lies in its ortho substitution pattern, which makes it a valuable precursor for benzyne chemistry and luminescent materials .

Biologische Aktivität

1,2-Bis(trimethylsilyl)benzene (C12H22Si2) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and other pharmacological effects, based on diverse research findings.

This compound is characterized by its unique structure, which includes two trimethylsilyl groups attached to a benzene ring. This configuration contributes to its chemical stability and reactivity in various biological contexts.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. It has been isolated from various natural sources and shown to exhibit significant antibacterial activity. For instance, a study involving the ethanolic extract of the nests of Sceliphron caementarium reported that this compound constituted approximately 2.64% of the extract and demonstrated notable antibacterial and antimicrobial effects .

| Compound Name | % of Peak Area | Retention Time (RT) | Molecular Formula (MF) | Molecular Weight (MW) | Pharmacological Activity |

|---|---|---|---|---|---|

| This compound | 2.64 | 29.06 | C12H22Si2 | 222 | Antibacterial, Antioxidant |

Antioxidant Activity

The compound has also been recognized for its antioxidant properties . It acts as a free radical scavenger, which is crucial for mitigating oxidative stress in biological systems. The ability to absorb free radicals and chelate metals contributes to its potential therapeutic applications .

In a study examining various phytochemicals, this compound was noted for its capacity to enhance the antioxidant activity of plant extracts, suggesting its role as a synergistic agent in herbal formulations .

Case Studies and Research Findings

- Study on Ethanolic Extracts : In an investigation of the chemical composition of Sceliphron caementarium nests via gas chromatography-mass spectrometry (GC-MS), this compound was identified among other compounds contributing to the extract's overall biological efficacy . The study emphasized its potential use in developing natural antimicrobial agents.

- Synthesis and Biological Evaluation : Another research article detailed the synthesis of this compound from 1,2-dichlorobenzene using a hybrid metal catalyst. The synthesized compound was subsequently evaluated for various biological activities, reinforcing its promise as a biologically active agent .

- Phytochemical Analysis : A comprehensive review highlighted various phytochemical compounds found in Acorus calamus, where this compound was noted for its antibacterial properties alongside other bioactive compounds .

Eigenschaften

IUPAC Name |

trimethyl-(2-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMJZIJXVNRXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334143 | |

| Record name | 1,2-Bis(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-09-6 | |

| Record name | 1,2-Bis(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-PHENYLENEBIS(TRIMETHYLSILANE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.